Moderate LOXL2 Inhibitory Activity Defines a Distinct Chemotype from High-Potency Inhibitors
(4-(Thiazol-2-yl)phenyl)methanamine (as the free base) demonstrates a moderate inhibitory activity against Lysyl Oxidase-Like 2 (LOXL2) with an IC50 of 0.902 μM, as reported in the BRENDA database [1]. In contrast, the potent LOXL2 inhibitor (2-chloropyridin-4-yl)methanamine exhibits an IC50 of 0.126 μM under similar conditions [2]. This quantitative difference establishes the target compound as a valuable tool for exploring structure-activity relationships (SAR) around the LOXL2 binding site, offering a less potent but chemically distinct scaffold for medicinal chemistry optimization [1].
| Evidence Dimension | Inhibitory activity against human LOXL2 enzyme |
|---|---|
| Target Compound Data | IC50 = 0.902 μM |
| Comparator Or Baseline | (2-chloropyridin-4-yl)methanamine, IC50 = 0.126 μM |
| Quantified Difference | Target compound is approximately 7-fold less potent |
| Conditions | In vitro enzyme assay at pH 8.0 and 37°C |
Why This Matters
This data confirms the compound's utility as a structurally distinct, moderate-affinity probe for LOXL2, enabling the study of scaffold-hopping strategies that are not possible with more potent, chemically dissimilar inhibitors.
- [1] BRENDA Enzyme Database. Ligand: 1-[4-(1,3-thiazol-2-yl)phenyl]methanamine. IC50 value for LOXL2: 0.000902 mM. View Source
- [2] Hutchinson, J.H.; Rowbottom, M.W.; Lonergan, D.; Darlington, J.; Prodanovich, P.; King, C.D.; Evans, J.F.; Bain, G. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Med. Chem. Lett. 2017, 8, 423–427. View Source
